molecular formula C18H22F6O2S B4297528 S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate

S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate

Cat. No.: B4297528
M. Wt: 416.4 g/mol
InChI Key: FSFCWSSQWSZJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate: is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of bulky tert-butyl groups and trifluoromethyl groups, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

    Thioester Formation: The aldehyde is then reacted with a thiol compound, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanethiol, under controlled conditions to form the thioester linkage.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial methods may also include continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Polymer Stabilization: It acts as an antioxidant in polymer formulations, preventing degradation and extending the lifespan of materials.

Biology:

    Antioxidant Activity: Due to its phenolic structure, the compound exhibits antioxidant properties, making it useful in biological studies related to oxidative stress and cellular protection.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

Industry:

    Material Science: It is used in the development of advanced materials, including coatings and adhesives, due to its stability and reactivity.

Mechanism of Action

The mechanism by which S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate exerts its effects involves several molecular targets and pathways:

    Antioxidant Mechanism: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Uniqueness: S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate is unique due to the presence of both trifluoromethyl and thioester groups, which enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation.

Properties

IUPAC Name

S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F6O2S/c1-15(2,3)10-7-9(8-11(12(10)25)16(4,5)6)27-14(26)13(17(19,20)21)18(22,23)24/h7-8,13,25H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFCWSSQWSZJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate
Reactant of Route 2
Reactant of Route 2
S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate
Reactant of Route 3
S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate
Reactant of Route 4
Reactant of Route 4
S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate
Reactant of Route 5
S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate
Reactant of Route 6
S-(3,5-ditert-butyl-4-hydroxyphenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanethioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.